molecular formula C5H11BrO2S B13539825 1-Bromo-2-methyl-3-(methylsulfonyl)propane

1-Bromo-2-methyl-3-(methylsulfonyl)propane

Cat. No.: B13539825
M. Wt: 215.11 g/mol
InChI Key: XDOILLBYRDCKTN-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-(methylsulfonyl)propane is a valuable bifunctional building block designed for advanced organic synthesis and medicinal chemistry research. It features both a bromoalkane group and a methylsulfonyl group, which can act as a leaving group or a directing moiety in metal-catalyzed cross-coupling reactions . The methylsulfonyl group is a known excellent leaving group for nucleophilic substitution reactions, allowing researchers to efficiently displace the group with a variety of nucleophiles such as amines, alkoxides, and carbon nucleophiles . This reactivity is akin to related compounds like 4-methylsulfanyl-2H-pyran-2-ones, where the methylsulfanyl group acts as a good leaving group when treated with selected nucleophiles . The bromine atom serves as a handle for further functionalization, for instance, in halogen-metal exchange reactions to create organometallic intermediates or in SN2 reactions. This dual functionality makes 1-Bromo-2-methyl-3-(methylsulfonyl)propane a versatile scaffold for constructing complex molecular architectures, exploring structure-activity relationships in drug discovery, and developing new synthetic methodologies. The compound requires careful handling and storage under an inert atmosphere at low temperatures (e.g., 2-8°C) to maintain stability, similar to the storage recommendations for the related compound 1-Bromo-3-(methylsulfonyl)propane . Safety and Usage Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11BrO2S

Molecular Weight

215.11 g/mol

IUPAC Name

1-bromo-2-methyl-3-methylsulfonylpropane

InChI

InChI=1S/C5H11BrO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3

InChI Key

XDOILLBYRDCKTN-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C)CBr

Origin of Product

United States

Preparation Methods

α-Bromination of Methylated Propane Derivatives

One common approach is the α-bromination of methyl-substituted propane derivatives using brominating agents under controlled conditions. For example, bromination of ortho-methyl acetophenone analogs can yield brominated intermediates that serve as precursors for further functionalization.

  • Reagents: Molecular bromine or N-bromosuccinimide (NBS).
  • Conditions: Typically performed under mild temperatures to avoid over-bromination.
  • Yields: Moderate to good yields reported (~50-70%).

Sulfonylation Methods

Methanesulfonyl Chloride (Mesyl Chloride) Reaction

The methylsulfonyl group is most commonly introduced by reacting an alcohol or alkyl halide intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Typical Procedure:

    • The substrate (e.g., a bromo-substituted alcohol or alkyl halide) is dissolved in an aprotic solvent such as ethyl acetate or dichloromethane.
    • Triethylamine is added to scavenge the hydrochloric acid formed.
    • Methanesulfonyl chloride is added dropwise at low temperature (0°C to room temperature).
    • Stirring is continued for 1 hour or until reaction completion.
    • The reaction mixture is quenched with water, and the organic layer is separated and purified.
  • Example from Literature:

    • Synthesis of (2S)-3-(4-Bromophenoxy)-2-hydroxy-2-methylpropyl methane sulfonate was achieved by reacting the corresponding diol with methanesulfonyl chloride and triethylamine in ethyl acetate at 0°C, yielding the sulfonate intermediate after aqueous workup.

Multi-Step Synthetic Routes

From 3-(4-Bromophenoxy)-2-methylpropane-1,2-diol

  • The diol is first converted to a methane sulfonate intermediate using methanesulfonyl chloride and triethylamine.
  • Subsequent bromination or substitution steps yield the target compound.
  • Potassium carbonate can be used to facilitate substitution or ring closure reactions under mild conditions.
  • Purification is typically performed by column chromatography or crystallization.

Alternative Routes via Epoxide Intermediates

  • Epoxidation of brominated alkanes followed by ring-opening with nucleophiles can be employed.
  • For example, (2R)-2-[(4-Bromophenoxy)methyl]-2-methyloxirane can be synthesized and then converted into sulfonyl derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
α-Bromination Bromine or NBS, inert atmosphere 0 to 25 1-3 hours 50-70 Control to avoid polybromination
Methanesulfonylation Methanesulfonyl chloride, triethylamine, ethyl acetate 0 to 25 1 hour 70-90 Low temperature to avoid side reactions
Epoxide formation Base (K2CO3), methanol 0 to 25 1 hour 60-80 Ring closure or substitution step
Purification Column chromatography, crystallization Ambient Variable - Essential for isolating pure compound

Spectral Characterization and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and stereochemistry.
  • Infrared (IR) spectroscopy identifies sulfonyl group presence (characteristic S=O stretches).
  • Mass spectrometry confirms molecular weight.
  • Chromatographic methods (HPLC, GC) assess purity and reaction completion.

Summary of Key Literature Findings

  • The preparation of 1-Bromo-2-methyl-3-(methylsulfonyl)propane is well-documented through multistep synthetic sequences involving bromination and mesylation.
  • Methanesulfonyl chloride is the reagent of choice for introducing the methylsulfonyl group, typically under mild base-catalyzed conditions.
  • Reaction conditions are optimized to maximize yield and minimize side products, with inert atmosphere and temperature control being crucial.
  • Purification techniques such as crystallization and chromatography are essential for isolating the target compound in high purity.
  • Advanced synthetic schemes also explore epoxide intermediates and related sulfonyl derivatives for structural analogs.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-3-(methylsulfonyl)propane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: 2-Methyl-3-(methylsulfonyl)propanol.

    Elimination: 2-Methyl-3-(methylsulfonyl)propene.

    Oxidation: 2-Methyl-3-(methylsulfonyl)propanoic acid.

Scientific Research Applications

1-Bromo-2-methyl-3-(methylsulfonyl)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3-(methylsulfonyl)propane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methylsulfonyl group can undergo oxidation, leading to the formation of sulfonic acids. These reactions are facilitated by the electron-withdrawing nature of the bromine and methylsulfonyl groups, which activate the carbon atoms for nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

1-Bromo-3-(propane-2-sulfinyl)benzene (CAS 1345471-26-2) shares a bromine and sulfur-containing group but differs in backbone (benzene vs. propane) and oxidation state (sulfinyl vs. sulfonyl). The sulfonyl group in 1-bromo-2-methyl-3-(methylsulfonyl)propane is a stronger electron-withdrawing group, increasing bromine’s electrophilicity compared to the sulfinyl analog. This difference significantly impacts reactivity in substitution reactions .

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (compound 5, IC50 = 1.4 μM) demonstrates the biological relevance of methylsulfonyl groups in aromatic systems.

Reactivity of Sulfonyl Groups

Methylsulfonyl groups in heterocycles (e.g., quinoline derivatives) are susceptible to nucleophilic displacement under alkaline conditions . The propane backbone in 1-bromo-2-methyl-3-(methylsulfonyl)propane likely stabilizes the sulfonyl group against hydrolysis compared to aromatic systems, as seen in β-fluorinated sulfones like 1,1,1-trifluoro-2-(methylsulfonyl)ethane (TFEMS), where fluorination further enhances stability .

Data Tables

Table 1: Key Properties of Comparable Compounds

Compound Backbone Sulfur Group Bromine Position Key Reactivity/Activity Reference
1-Bromo-2-methyl-3-(methylsulfonyl)propane Propane Sulfonyl C1 High electrophilicity at Br -
1-Bromo-3-(propane-2-sulfinyl)benzene Benzene Sulfinyl C1 Moderate Br reactivity
TFEMS Ethane Sulfonyl N/A Alkaline-stable, fluorinated
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Aromatic Sulfonyl N/A IC50 = 1.4 μM (bioactivity)

Biological Activity

1-Bromo-2-methyl-3-(methylsulfonyl)propane is an organobromine compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula: C5H11BrO2S
  • Molecular Weight: 199.11 g/mol
  • IUPAC Name: 1-bromo-2-methyl-3-(methylsulfonyl)propane
  • Canonical SMILES: C(C(CS(=O)(=O)C)C)Br

The biological activity of 1-Bromo-2-methyl-3-(methylsulfonyl)propane is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. The bromine atom serves as a leaving group, facilitating the substitution by nucleophiles such as amines or thiols.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It may interact with cellular receptors, modulating signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

1-Bromo-2-methyl-3-(methylsulfonyl)propane has shown promise in several areas of biological research:

  • Anticancer Activity: Some studies suggest that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis and suppressing tumor angiogenesis.
  • Anti-inflammatory Properties: The compound's structural features may enhance its ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Anticancer Properties

A study focusing on the anticancer effects of methylsulfonyl derivatives highlighted that compounds similar to 1-Bromo-2-methyl-3-(methylsulfonyl)propane exhibited significant inhibition of cancer cell lines through apoptosis induction. These findings suggest that the methylsulfonyl group contributes positively to the anticancer activity by enhancing solubility and bioavailability in biological systems .

Case Study 2: Enzyme Interaction

Research has demonstrated that compounds with a similar structure can act as inhibitors of key metabolic enzymes, such as cyclooxygenase (COX). The introduction of the bromine atom enhances the compound's ability to bind to the active site of COX, leading to reduced prostaglandin synthesis, which is crucial in inflammatory processes .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
1-Bromo-2-methyl-3-(methylsulfonyl)propaneAnticancer, Anti-inflammatoryEnzyme inhibition, receptor binding
2-Methyl-3-(methylsulfonyl)propeneModerate anticancer activityApoptosis induction
3-(4-Methylphenyl)-2-methoxypropanoic acidStrong anti-inflammatoryCOX inhibition

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-methyl-3-(methylsulfonyl)propane?

The synthesis typically involves sequential functionalization:

  • Bromination : Introduce bromine via reagents like PBr3\text{PBr}_3 or hydrobromic acid (HBr\text{HBr}) under controlled conditions, similar to methods used for 1-bromo-2-methoxy-2-methylpropane .
  • Sulfonation : React the brominated intermediate with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) to install the methylsulfonyl group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high purity (>95%) .

Q. How is 1-Bromo-2-methyl-3-(methylsulfonyl)propane characterized post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry (e.g., methylsulfonyl proton signals at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C5H11BrO2S\text{C}_5\text{H}_{11}\text{BrO}_2\text{S}, expected m/z ≈ 238.97) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1300 cm1^{-1} for sulfonyl (SO2\text{SO}_2) stretching .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Temperature Control : Maintain low temperatures (−10°C to 0°C) during bromination to minimize side reactions (e.g., elimination) .
  • Catalysis : Use Lewis acids (e.g., ZnCl2\text{ZnCl}_2) to enhance sulfonation efficiency .
  • Stoichiometry : Employ a 1.2:1 molar ratio of methanesulfonyl chloride to the brominated intermediate to ensure complete conversion .

Q. How can researchers resolve contradictions in mechanistic studies involving this compound?

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled sulfonyl groups to track reaction pathways in nucleophilic substitutions .
  • Computational Modeling : Density Functional Theory (DFT) to analyze transition states and compare theoretical vs. experimental activation energies .
  • Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) to identify rate-determining steps .

Comparative Reactivity Table

CompoundReactivity with NucleophilesKey ApplicationsReference
1-Bromo-2-methyl-3-(methylsulfonyl)propaneHigh (Br as leaving group)Intermediate in drug synthesis
2-Bromo-1,1,1,3,3,3-hexafluoropropaneModerate (steric hindrance)Fluorinated polymer precursors
1-Bromo-2-methoxy-2-methylpropaneLow (methoxy stabilization)Biomolecule modification

Safety and Handling

  • Storage : Keep in a dark, airtight container at 2–8°C to prevent decomposition .
  • Incompatibilities : Avoid strong bases (e.g., NaOH\text{NaOH}) and oxidizing agents (e.g., KMnO4\text{KMnO}_4) to prevent hazardous reactions .

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